Ethonam nitrate

説明

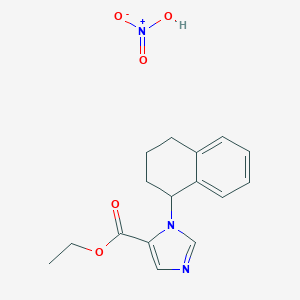

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

15037-55-5 |

|---|---|

分子式 |

C16H19N3O5 |

分子量 |

333.34 g/mol |

IUPAC名 |

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |

InChI |

InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |

InChIキー |

UOEKCNNIZWEMHG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |

正規SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |

製品の起源 |

United States |

Nitration of Ethanol with Mixed Acid:

This method involves the reaction of ethanol (B145695) with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (around 10°C) to control the exothermicity and minimize side reactions, such as oxidation of ethanol. To prevent the accumulation of nitrous acid, which can lead to autocatalytic decomposition, a stabilizer like urea (B33335) is often added to the reaction mixture.

Nitration of Ethanol with Nitric Acid and a Stabilizer:

Ethanol (B145695) can be nitrated using concentrated nitric acid in the presence of a stabilizer like urea (B33335). The reaction mixture is typically heated to distill the ethyl nitrate (B79036) as it is formed. This method avoids the use of sulfuric acid, which can sometimes lead to charring and other side reactions. A common procedure involves gently distilling a mixture of absolute ethanol, urea, and concentrated nitric acid. prepchem.com Additional nitric acid and ethanol can be added during the distillation to improve the yield. prepchem.com The crude ethyl nitrate is then purified by washing with water and a dilute sodium carbonate solution, followed by drying over a desiccant like anhydrous calcium chloride. prepchem.com

Reaction of Ethyl Halides with Silver Nitrate:

Mechanistic Insights into Nitration Reactions in this compound Synthesis

The formation of this compound via the acid-catalyzed reaction of ethanol with nitric acid proceeds through a well-established electrophilic substitution mechanism at the oxygen atom of the alcohol.

Step 1: Formation of the Nitronium Ion

In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated on its hydroxyl group. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Step 2: Nucleophilic Attack by Ethanol

The oxygen atom of the ethanol molecule, with its lone pairs of electrons, acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitronium ion. This results in the formation of a protonated ethyl nitrate intermediate.

Step 3: Deprotonation

A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the oxygen atom of the protonated ethyl nitrate. This regenerates the acid catalyst and yields the final product, ethyl nitrate.

In the absence of a strong acid catalyst, the reaction can still proceed, but the concentration of the nitronium ion is much lower, leading to a slower reaction rate. The role of urea in these reactions is critical for safety, as it reacts with and removes any nitrous acid (HNO₂) that may be formed. Nitrous acid can catalyze the decomposition of nitrate esters, potentially leading to a runaway reaction.

Advanced Synthetic Strategies and Process Optimization for this compound

To enhance the safety, efficiency, and scalability of this compound synthesis, advanced strategies and process optimization techniques have been explored. A significant development in this area is the use of continuous flow reactors.

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages over traditional batch processing for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a tubular reactor. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Key advantages of continuous flow synthesis for this compound include:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of thermal runaway and explosions.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling better temperature control.

Increased Yield and Purity: Precise control over reaction conditions can lead to higher yields and fewer byproducts.

Scalability: Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel.

A patented method describes the continuous nitration of ethanol using nitric acid vapor. sciencemadness.org In this process, a nitrating agent is heated, and ethanol and nitric acid are continuously added. The product, ethyl nitrate, is continuously distilled out of the reactor. This strategy not only shifts the reaction equilibrium to favor product formation but also minimizes the residence time of the nitrate ester in the hot reaction mixture, thereby enhancing safety. sciencemadness.org One example from this method reported a crude yield of 92%. sciencemadness.org

Process Optimization Parameters:

The optimization of this compound synthesis involves the careful control of several parameters to maximize yield and ensure safety. These parameters include:

Molar Ratios of Reactants: The ratio of ethanol to nitric acid and, if used, sulfuric acid, needs to be optimized to ensure complete conversion of the alcohol while minimizing side reactions.

Temperature: As nitration is exothermic, maintaining an optimal temperature is crucial. Lower temperatures generally favor the formation of the nitrate ester and reduce the rate of decomposition and oxidation.

Reaction Time/Residence Time: In batch processes, the reaction time needs to be sufficient for complete conversion. In continuous flow systems, the residence time is a key parameter that can be precisely controlled.

Concentration of Acids: The concentration of nitric and sulfuric acids affects the rate of reaction and the equilibrium position.

Agitation: Proper mixing is essential to ensure efficient heat and mass transfer, especially in heterogeneous reaction mixtures.

By carefully controlling these parameters, the synthesis of this compound can be carried out in a safe, efficient, and reproducible manner.

Synthetic Methodologies and Chemical Preparation of Ethonam Nitrate

General Synthetic Pathways for Nitrate (B79036) Esters in Organic Chemistry

The synthesis of nitrate esters (R-ONO₂) is a fundamental transformation in organic chemistry, primarily achieved through the esterification of an alcohol with a nitrating agent. The choice of nitrating agent and reaction conditions is crucial and depends on the substrate's reactivity and stability.

Several classes of nitrating agents are commonly employed for the synthesis of nitrate esters:

Mixed Acid (Nitric Acid and Sulfuric Acid): This is the most traditional and widely used method for nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfuric acid also serves as a dehydrating agent, shifting the equilibrium towards the formation of the nitrate ester.

Nitric Acid Alone: Concentrated or fuming nitric acid can be used to nitrate alcohols. However, this method is often less efficient than using mixed acid due to the reversible nature of the reaction and the potential for oxidative side reactions.

Nitrate Salts and a Strong Acid: A combination of a nitrate salt (e.g., sodium nitrate, potassium nitrate) and a strong acid like sulfuric acid can generate nitric acid in situ. This method can offer better control over the reaction conditions.

Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitronium hexafluorophosphate (B91526) (NO₂PF₆), are powerful nitrating agents. These reagents are often used for substrates that are sensitive to the strongly acidic and oxidative conditions of mixed acid.

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is a potent nitrating agent that can be used in organic solvents, often providing cleaner reactions and higher yields for sensitive substrates.

Other Nitrating Agents: Other reagents that can be used for the formation of nitrate esters include acetyl nitrate and other acyl nitrates.

The selection of a particular synthetic pathway is dictated by factors such as the scale of the reaction, the stability of the alcohol precursor, desired purity of the product, and safety considerations.

Specific Synthesis Routes and Reaction Conditions for Ethonam Nitrate

The synthesis of this compound (ethyl nitrate) can be accomplished through several specific routes, with the direct nitration of ethanol (B145695) being the most common approach.

Theoretical and Computational Investigations of Ethonam Nitrate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules like Ethonam nitrate (B79036) at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

For Ethonam nitrate, DFT calculations can determine its optimal three-dimensional geometry, bond lengths, and angles. Public databases like PubChem provide computationally generated properties for this compound, which serve as a baseline for more in-depth studies. nih.gov These calculations are crucial for understanding how the bulky tetrahydronaphthyl group and the imidazole (B134444) ring influence the electronic environment of the nitrate ester group.

DFT is also employed to calculate various molecular properties that are key to understanding the compound's behavior. nih.gov This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. Such calculations help in identifying the most reactive sites on the molecule. For instance, studies on related nitrate compounds use DFT to analyze how different substituents affect electronic structure and stability. rsc.orgresearchgate.net In the context of this compound, DFT would be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation. nih.gov

Computed Properties of this compound Below is a table of properties for this compound computed by various methods and available in the PubChem database. nih.gov

| Property | Value | Method/Source |

| Molecular Formula | C16H19N3O5 | PubChem |

| Molecular Weight | 333.34 g/mol | PubChem |

| Exact Mass | 333.13247072 Da | PubChem |

| Topological Polar Surface Area | 110 Ų | Cactvs |

| Heavy Atom Count | 24 | Cactvs |

| Formal Charge | 0 | PubChem |

| Complexity | 372 | Cactvs |

| Rotatable Bond Count | 4 | Cactvs |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 5 | Cactvs |

This data is computationally generated and sourced from PubChem (CID 27006).

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in larger systems, such as in a solution or a crystal lattice, over time. rsc.org For this compound, MD simulations would provide critical insights into its conformational flexibility and its interactions with surrounding molecules.

MD simulations rely on force fields, which are sets of parameters describing the potential energy of a system of atoms. Force fields like COMPASS have been specifically parameterized and validated for nitrate esters, enabling accurate simulations of their condensed-phase properties. lri.fr Such a force field could be applied to this compound to simulate its behavior in a biological environment, for example, to understand how it might approach or interact with a target protein.

A key application of MD is conformational analysis. nih.gov The rotatable bonds in this compound allow it to adopt various shapes or conformers. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. mdpi.com This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a binding site. Studies on other molecules, like doxorubicin (B1662922) nitrate, have used these methods to analyze how the molecule's conformation in a crystal lattice compares to its conformation when bound to biological targets. mdpi.com

Prediction of Reaction Mechanisms and Energetic Profiles (e.g., Nitric Oxide Release Pathways)

A significant area of interest for organic nitrates is their ability to release nitric oxide (NO), a key signaling molecule in various physiological processes. guidetopharmacology.orgnih.gov Computational chemistry is a powerful tool for predicting the reaction mechanisms and energetic profiles of such release pathways.

For this compound, DFT calculations can be used to map out the potential energy surface for its decomposition. This involves identifying the transition states and intermediates along a proposed reaction coordinate. The primary mechanism for NO release from organic nitrates often involves the cleavage of the O-NO2 bond. Computational studies on other nitrate esters have shown that the energy barrier for this decomposition is a critical factor. ijbs.com

The general decomposition of nitrate esters can yield products like nitric oxide, water, carbon monoxide, and formaldehyde. fishersci.com Theoretical calculations can determine the thermodynamics and kinetics of these pathways. For instance, researchers have used DFT to investigate the catalytic decomposition of S-nitrosoglutathione by copper-containing complexes to release NO, exploring different coordination mechanisms and their thermodynamic favorability. osti.gov A similar approach applied to this compound could elucidate whether its decomposition to release NO is spontaneous or requires enzymatic catalysis, and what the energetic barriers for such processes would be. Understanding these energetic profiles is essential for predicting the compound's potential as a nitric oxide donor. nih.govrsc.org

Structure-Activity Relationship (SAR) Modeling: Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational SAR approaches use molecular descriptors—quantifiable properties derived from the molecular structure—to build predictive models.

For a series of organic nitrates including this compound, a computational SAR study would begin by calculating a wide range of descriptors. These can include electronic properties (from DFT), steric properties (molecular shape and size), and physicochemical properties like lipophilicity (e.g., calculated logP).

An early but illustrative computational SAR study on organic nitrates found that a parameter describing the distance between two oxygen atoms in the molecule, combined with the partition coefficient, could account for over 90% of the variability in vasodilating potency. nih.gov This suggests that the spatial arrangement of atoms is critical for interaction with a biological target, likely an activating enzyme. nih.gov More modern SAR and Quantitative Structure-Activity Relationship (QSAR) studies employ sophisticated machine learning algorithms to build models from larger sets of descriptors. Such a model, developed for a library of related imidazole-based nitrate esters, could predict the activity of this compound and guide the design of new derivatives with enhanced potency.

Pharmacological and Biological Research Aspects of Ethonam Nitrate: Mechanistic Focus

General Pharmacological Classification and Broad Biological Scope

Ethonam nitrate (B79036) can be classified under two primary pharmacological categories. Due to its nitrate group, it is categorized as an organic nitrate vasodilator. uni.lu Such agents are of significant interest in cardiovascular medicine. The parent compound, ethonam, is an imidazole (B134444) derivative recognized for its antifungal properties, placing ethonam nitrate within the broad scope of anti-infective agents as well. wikipedia.org

The chemical structure of this compound features an ethyl ester of imidazole-5-carboxylic acid substituted with a 1,2,3,4-tetrahydro-1-naphthyl group, combined with a nitrate salt. uni.lu The parent molecule, ethonam, is a derivative of 1-aminotetralin. guidetomalariapharmacology.org This dual-identity suggests a broad biological scope, with potential applications ranging from the management of cardiovascular conditions like angina to the treatment of fungal infections. uni.luwikipedia.org

Molecular Mechanisms of Action: Elucidation of Cellular and Subcellular Interactions (e.g., Vasodilation Signaling Cascades)

The vasodilatory action of this compound is presumed to follow the well-established pathway of organic nitrates. uni.lubidd.group This mechanism does not involve direct receptor binding but rather the metabolic release of a key signaling molecule, nitric oxide (NO). bidd.groupmacsenlab.com

The vasodilation signaling cascade is a multi-step process:

Nitric Oxide (NO) Release : Organic nitrates are metabolized within vascular smooth muscle cells, leading to the liberation of nitric oxide. nih.gov

Guanylate Cyclase Activation : The released NO diffuses to nearby smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). bidd.groupnih.gov

Increased cGMP Levels : Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). bidd.groupnih.gov

Protein Kinase G (PKG) Activation : The elevated intracellular concentration of cGMP activates cGMP-dependent protein kinase. bidd.group

Reduction of Intracellular Calcium : PKG, through the phosphorylation of various downstream protein targets, ultimately causes a decrease in the concentration of free intracellular calcium (Ca²⁺). bidd.group

Smooth Muscle Relaxation : The reduction in intracellular Ca²⁺ leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle cells. nih.gov

This cascade results in the dilation of blood vessels (vasodilation). The primary physiological effect is the potent relaxation of veins (venodilation), which decreases cardiac preload (the end-diastolic pressure that stretches the ventricles). At higher concentrations, it also dilates arteries, reducing systemic vascular resistance and cardiac afterload. wikipedia.org

In Vitro Biological Activity Investigations: Antifungal Mechanisms and Target Identification

The antifungal activity of this compound is attributed to its parent compound, ethonam, which is an imidazole derivative. wikipedia.org Research into novel antifungal agents from the 1-(1-tetralyl)imidazole-5-carboxylate ester class, to which ethonam belongs, identified them as a new type of antifungal compound. wikipedia.org

Standard in vitro methodologies are employed to investigate and quantify the antifungal efficacy of such compounds. These laboratory-based assays include:

Poisoned Food Technique : This method involves introducing the test compound into an agar (B569324) medium upon which a fungus is cultured. The inhibition of mycelial growth is then measured relative to a control plate.

Minimum Inhibitory Concentration (MIC) : The MIC is determined using microplate dilution methods. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a set incubation period.

Minimum Fungicidal Concentration (MFC) : Following the MIC assay, the MFC can be determined by subculturing from the wells that showed no growth onto fresh, drug-free agar. The MFC is the lowest concentration that results in no fungal growth on the new medium.

While ethonam is established as an antifungal, detailed studies identifying its specific molecular target in fungi are not widely available in the public literature. Research would typically focus on whether it inhibits key fungal enzymes, disrupts cell membrane integrity, or interferes with other essential cellular processes.

Comparative Mechanistic Studies with Established Pharmaceutical Agents

To better understand the pharmacological profile of this compound, its mechanisms can be compared with those of established drugs.

Comparison with Vasodilators: this compound's vasodilatory mechanism is analogous to that of other organic nitrates like nitroglycerin and isosorbide dinitrate . bidd.group All these agents function as prodrugs that donate nitric oxide, which in turn initiates the cGMP-mediated signaling cascade leading to smooth muscle relaxation. bidd.group

A comparison with nicorandil provides further insight. Nicorandil is a vasodilator with a dual mechanism of action; it acts as a nitric oxide donor (similar to nitrates) but also functions as an ATP-sensitive potassium (K-ATP) channel opener. wikipedia.org The opening of these channels leads to hyperpolarization of the vascular smooth muscle cell membrane, which also results in vasodilation. This contrasts with the singular NO-cGMP pathway of pure organic nitrates like this compound.

Comparison with Antifungals: The imidazole moiety in ethonam invites comparison with the azole class of antifungal agents, such as miconazole . wikipedia.orgnih.gov Miconazole and other azole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. wikipedia.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. Comparative mechanistic studies would be required to determine if ethonam shares this classic azole mechanism or if it possesses a novel antifungal mode of action.

Advanced Research Applications and Methodological Approaches for Ethonam Nitrate

Application as a Biochemical Probe or Research Reagent

Ethonam nitrate (B79036) is available as a research chemical, indicating its use in laboratory settings for scientific investigation. hodoodo.com While specific applications as a "biochemical probe" in the context of fluorescent or affinity labeling are not extensively documented in publicly available literature, its established identity as an antifungal agent suggests its primary role as a research reagent is in the field of mycology and drug discovery. ncats.iohku.hk

As a research reagent, Ethonam nitrate is utilized in studies aimed at understanding fungal biology and identifying novel antifungal targets. Its function as an inhibitor of fungal growth allows researchers to investigate the biochemical pathways and cellular mechanisms that are essential for fungal survival. For instance, it can be employed in screening assays to identify genes or proteins that, when altered, confer resistance or susceptibility to this class of imidazole (B134444) derivatives.

Furthermore, in the context of drug development research, this compound can serve as a reference compound or a scaffold for the synthesis of new, more potent antifungal agents. chemsrc.com Researchers can systematically modify its structure—the ethyl ester, the imidazole ring, or the tetrahydronaphthyl group—to explore structure-activity relationships (SAR) and optimize its antifungal efficacy. nih.govnih.gov

Analytical Methodologies for Characterization and Quantification

The precise characterization and quantification of this compound are crucial for its application in research. A variety of analytical techniques can be employed for this purpose, leveraging the distinct chemical features of the molecule, which includes a nitrate salt of an imidazole derivative. nih.gov

Spectroscopic Techniques:

Spectroscopic methods are fundamental for elucidating the molecular structure and quantifying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary techniques for confirming the chemical structure of this compound, providing detailed information about the arrangement of protons and carbon atoms within the molecule. While specific spectral data for this compound is not widely published, its availability for purchase suggests such characterization data exists. molbase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic and imidazole components of this compound are expected to exhibit characteristic UV absorbance. UV-Vis spectrophotometry can be a straightforward and cost-effective method for quantification, particularly in quality control settings. researchgate.netresearchgate.net The nitrate ion itself can also be detected in the UV range. google.com

Vibrational Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information on the vibrational modes of the molecule's functional groups, serving as a fingerprint for identification and for studying intermolecular interactions.

Chromatographic Techniques:

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC, coupled with a UV detector, is a powerful technique for the analysis of this compound. Reversed-phase HPLC would likely be the method of choice, separating the compound based on its hydrophobicity. This technique is widely used for the analysis of pharmaceutical compounds. thermofisher.com

Ion Chromatography (IC): Given that this compound is a nitrate salt, ion chromatography can be specifically employed to determine the nitrate content. IC with conductivity or UV detection is a standard method for nitrate analysis. latu.org.uynih.gov

Supercritical Fluid Chromatography (SFC): For chiral separations, if different stereoisomers of this compound exist and need to be resolved, SFC could be a valuable technique, often providing faster and more efficient separations than traditional HPLC. chemsrc.com

Mass Spectrometric Techniques:

Mass spectrometry (MS) provides highly sensitive and specific detection of this compound, enabling its identification and quantification even at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry offers the dual advantage of chromatographic separation and mass-based detection. This is a benchmark technique for the analysis of active pharmaceutical ingredients in various matrices. hidenanalytical.com

High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of this compound, which is a critical piece of data for confirming its elemental composition and for identifying it in complex samples. nih.govtropos.de

Interactive Data Table: Analytical Techniques for this compound

| Technique | Purpose | Key Information Provided | Potential Application |

|---|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment | Confirmation of identity, purity assessment |

| UV-Vis Spectroscopy | Quantification & Identification | Absorbance maxima | Routine quality control, concentration determination |

| HPLC | Separation & Quantification | Retention time, peak area | Purity analysis, formulation analysis |

| Ion Chromatography | Anion Quantification | Concentration of nitrate | Determination of salt stoichiometry |

| LC-MS | Identification & Quantification | Mass-to-charge ratio, fragmentation pattern | Trace level analysis in biological samples |

| HRMS | Structural Confirmation | Exact mass, elemental formula | Unambiguous identification |

Development of Innovative Research Protocols for this compound Studies

The development of robust research protocols is fundamental to advancing the understanding of this compound's biological activities. Given its primary role as an antifungal agent, research protocols would likely focus on elucidating its mechanism of action and evaluating its efficacy.

In Vitro Study Protocols:

Minimum Inhibitory Concentration (MIC) Assays: A standard protocol to determine the lowest concentration of this compound that inhibits the visible growth of a particular fungal strain. This can be performed using broth microdilution or agar (B569324) dilution methods. chemsrc.com

Mechanism of Action Studies: Protocols could be designed to investigate how this compound exerts its antifungal effect. This might involve:

Ergosterol (B1671047) Biosynthesis Inhibition Assays: As an imidazole, this compound likely targets the ergosterol biosynthesis pathway. Protocols could measure the accumulation of precursor sterols or the depletion of ergosterol in fungal cells treated with the compound.

Cellular Leakage Assays: To assess membrane damage, protocols could measure the leakage of intracellular components (e.g., potassium ions, UV-absorbing materials) from fungal cells.

Biofilm Disruption Assays: Given the importance of biofilms in fungal infections, protocols could be developed to assess the ability of this compound to inhibit biofilm formation or to eradicate pre-formed biofilms. hku.hk

In Silico and In Vitro Protocol Integration:

An innovative approach would involve integrating computational and experimental protocols.

Molecular Docking Studies: In silico protocols can be used to predict the binding affinity of this compound to its putative target protein (e.g., lanosterol (B1674476) 14α-demethylase).

Enzyme Inhibition Assays: The predictions from molecular docking can be validated through in vitro enzyme inhibition assays using the purified target enzyme.

Interactive Data Table: Conceptual Framework for this compound Research Protocols

| Research Question | Protocol Type | Key Steps | Expected Outcome |

|---|---|---|---|

| What is the antifungal potency? | MIC Assay | Serial dilution of this compound, inoculation with fungi, incubation, visual or spectrophotometric reading. | Determination of the Minimum Inhibitory Concentration against various fungal species. |

| Does it target the cell membrane? | Cellular Leakage Assay | Treatment of fungal cells, collection of supernatant, measurement of leaked components (e.g., by spectroscopy). | Quantification of membrane damage induced by the compound. |

| Can it combat drug-resistant biofilms? | Biofilm Inhibition/Eradication Assay | Growth of fungal biofilms on surfaces, treatment with this compound, quantification of remaining biofilm (e.g., crystal violet staining). | Assessment of antibiofilm activity. |

| How does it interact with its target? | Molecular Docking & Enzyme Assay | In silico modeling of binding, followed by in vitro measurement of enzyme activity in the presence of the inhibitor. | Identification of the molecular target and characterization of the inhibitory mechanism. |

Future Directions and Emerging Research Avenues for Ethonam Nitrate

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

Future research into the synthesis of Ethonam nitrate (B79036) would likely prioritize the development of environmentally benign and efficient methodologies. Conventional nitrate production often involves harsh conditions and generates significant hazardous waste. decachem.com Green chemistry principles offer a transformative framework for developing sustainable synthetic pathways. decachem.comresearchgate.net

Exploration in this area could involve:

Biocatalysis: Utilizing enzymes, such as nitrate reductases, for the synthesis of Ethonam nitrate could offer high selectivity and milder reaction conditions, thereby reducing energy consumption and by-product formation. researchgate.net

Electrochemical Synthesis: Electrochemical methods, powered by renewable energy sources, are emerging as a promising alternative for nitrate production. decachem.com This approach could enable decentralized and low-emission synthesis of this compound.

Flow Chemistry: Continuous flow reactors could provide enhanced control over reaction parameters, leading to higher yields and purity of this compound while minimizing waste.

Alternative Nitrating Agents: Research could focus on replacing traditional nitrating agents like nitric and sulfuric acids with greener alternatives such as calcium nitrate in the presence of acetic acid to mitigate the use of corrosive and hazardous substances. ijghc.com

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, process optimization |

| Electrochemical Synthesis | Use of renewable energy, low emissions, decentralized production | Catalyst development, cell design, understanding reaction mechanisms |

| Flow Chemistry | Precise process control, higher yields, improved safety | Reactor design, optimization of flow parameters |

| Green Nitrating Agents | Reduced use of hazardous materials, safer processes | Identification and evaluation of novel, eco-friendly nitrating agents |

Integration of Advanced Theoretical Modeling into Experimental Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating the design and development of novel chemical entities and processes. For a prospective compound like this compound, theoretical modeling could provide invaluable insights.

Key applications would include:

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations could be employed to model and predict the most energetically favorable synthetic routes to this compound. rsc.org This would allow researchers to prioritize experimental efforts on the most promising pathways.

Understanding Reaction Mechanisms: Theoretical studies can elucidate the intricate mechanisms of nitrate reduction and formation, providing a deeper understanding of the factors that control reactivity and selectivity. rsc.org

Designing Novel Catalysts: Computational screening can identify potential catalysts for the synthesis or biological activity of this compound, guiding the rational design of more efficient and selective catalytic systems. rsc.orgrsc.org

Identification of Novel Biological Targets and Unexplored Mechanistic Pathways

Should this compound be discovered, a significant research effort would be directed towards understanding its biological activity. The broader class of organic nitrates is known to act as vasodilators through the liberation of nitric oxide (NO) or related species, which activate soluble guanylate cyclase (sGC). nih.gov

Future research could investigate:

Novel Bioactivation Pathways: While some organic nitrates are bioactivated by mitochondrial aldehyde dehydrogenase (mtALDH), the pathways for other nitrates are less understood. nih.gov Research could explore unique enzymatic or non-enzymatic pathways for the bioactivation of this compound.

Differential Biological Effects: Studies could explore whether this compound exhibits distinct properties, such as a reduced tendency to induce oxidative stress or pharmacological tolerance, which are common limitations of existing organic nitrates. nih.gov

Unexplored Signaling Pathways: Beyond vasodilation, nitric oxide is a key signaling molecule in numerous physiological processes. nih.govnih.govuu.nl Research could uncover novel signaling pathways modulated by this compound. A key area of investigation would be its interaction with the nitrate-nitrite-NO pathway, which plays a crucial role in blood flow regulation and cellular responses to hypoxia. nih.govuu.nl

Identification of Protein Targets: Techniques such as chemical proteomics could be employed to identify specific protein targets of this compound or its metabolites, revealing new mechanisms of action. This could involve investigating its interaction with regulatory proteins involved in nitrogen assimilation, such as GlnR and NnaR, which control nitrate and nitrite (B80452) metabolism in some organisms. nih.gov

Interdisciplinary Research Frameworks and Collaborative Opportunities in Chemical Biology

The study of a novel compound like this compound would necessitate a highly interdisciplinary approach, fostering collaborations between chemists, biologists, pharmacologists, and computational scientists.

Potential collaborative frameworks include:

Sustainable Chemistry and Engineering: Partnerships between synthetic chemists and chemical engineers could lead to the development of scalable and environmentally friendly production processes for this compound. umich.edu

Chemical Biology and Medicine: Collaborations between chemical biologists and medical researchers would be essential to elucidate the therapeutic potential of this compound in areas such as cardiovascular disease. nih.gov

Environmental Science and Agriculture: Given the widespread issue of nitrate pollution, interdisciplinary research could explore the environmental fate of this compound and its potential applications or implications in agriculture and water treatment. umich.edupca.state.mn.us

The establishment of collaborative work groups bringing together experts from diverse fields would be crucial for a comprehensive understanding of this compound's chemical, biological, and environmental properties. pca.state.mn.us

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ethonam nitrate in experimental samples?

- Methodological Answer : Use enzyme-based assays (e.g., nitrate reductase) for specificity and sensitivity, as they avoid hazardous reagents like cadmium . Validate results with spectrophotometry (UV-Vis at 540 nm after Griess reaction) and cross-check via ion chromatography for anions . Ensure calibration curves use certified reference standards to minimize systematic errors.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods) and monitor airborne concentrations via real-time sensors . Use PPE (nitrile gloves, lab coats) and establish decontamination protocols (emergency showers, 15-minute eye rinses) . Store separately from reducing agents to prevent unintended reactions.

Q. How should researchers design experiments to study this compound’s thermal stability?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss phases. Replicate experiments ≥3 times to account for instrument variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across analytical methods?

- Methodological Answer : Perform cross-method validation (e.g., enzyme assays vs. ion chromatography) and apply statistical tools like z-scores to identify outliers . Use Bland-Altman plots to assess agreement between methods. Investigate matrix effects (e.g., interference from organic solvents) via spike-and-recovery tests .

Q. What strategies mitigate sampling artefacts in aerosolized this compound studies?

- Methodological Answer : Address evaporation losses by using denuder-filter pack systems and adsorbent coatings (e.g., citric acid) to trap nitric acid . Validate sampling efficiency with controlled chamber experiments and correct data using artefact models (e.g., positive matrix factorization) .

Q. How should risk assessments for this compound byproducts be structured in environmental studies?

- Methodological Answer : Follow WHO’s dual-axis framework:

- Probability : Use Monte Carlo simulations to estimate impurity formation likelihood under varying pH/temperature .

- Severity : Model ecotoxicological impacts via species sensitivity distributions (SSDs) for aquatic organisms .

Tabulate key risk parameters (Table 1).

Key Methodological Recommendations

- Data Integrity : Use open-access repositories (e.g., Zenodo) for raw datasets and metadata, adhering to FAIR principles .

- Ethical Compliance : Document data-sharing protocols and anonymization steps in ethics applications (e.g., pseudonymization keys stored offline) .

- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions, as nitrate datasets often deviate from normality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。